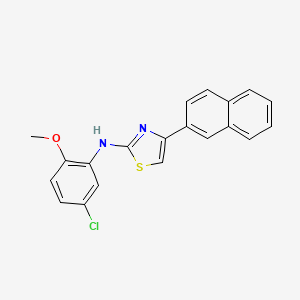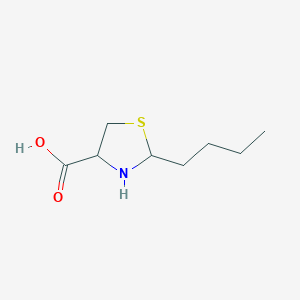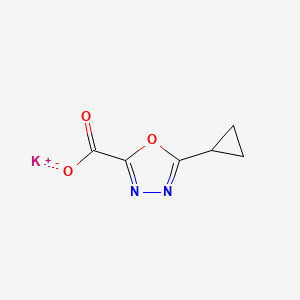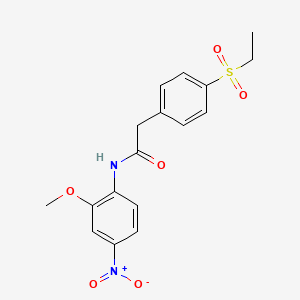![molecular formula C24H23N3O2S B2563072 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide CAS No. 887459-30-5](/img/structure/B2563072.png)
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide, also known as DMTBPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzothiazole derivatives, which have been found to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties.
Scientific Research Applications
Chemical Inhibitors in Cytochrome P450 Isoforms
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide might be involved in studies related to cytochrome P450 (CYP) enzymes due to its structural relevance. CYP enzymes play a critical role in drug metabolism, and understanding the interaction and inhibition of various CYP isoforms is crucial for predicting drug-drug interactions. For example, potent and selective chemical inhibitors are used in in vitro studies to decipher the involvement of specific CYP isoforms in the metabolism of drugs (Khojasteh et al., 2011).
Biological Activities of Synthesized Phenothiazines
The compound may also be explored in the context of phenothiazines, a class of compounds with a wide range of biological activities, including antibacterial, antifungal, anticancer, and antiviral effects. Research into phenothiazine derivatives continues to reveal potent pharmacophoric moieties, indicating that this class of compounds can be a rich source of new compounds with desirable biological activities (Pluta et al., 2011).
Pyrimidine-Appended Optical Sensors
Compounds similar to this compound may be used as pyrimidine-based optical sensors. Pyrimidine derivatives are recognized for their biological and medicinal applications, in addition to their potential in sensing materials. The ability of pyrimidine derivatives to form coordination as well as hydrogen bonds makes them suitable for sensing probes (Jindal & Kaur, 2021).
Applications in Organic Synthesis and Catalysis
The relevance of heterocyclic N-oxide derivatives, including those from pyridine, is well-known in organic synthesis and catalysis. These organic compounds have shown promising functionalities, particularly in the formation of metal complexes, design of catalysts, and in medicinal applications. Therefore, research into heterocyclic N-oxide derivatives and their potential in advanced chemistry and drug development is of significant interest (Li et al., 2019).
properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S/c1-17-13-18(2)23-21(14-17)26-24(30-23)27(16-19-7-6-11-25-15-19)22(28)10-12-29-20-8-4-3-5-9-20/h3-9,11,13-15H,10,12,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQAHWGAAAMCHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)CCOC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-Ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]but-2-ynamide](/img/structure/B2563000.png)
![(2Z)-2-(nitromethylidene)-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2563001.png)
![2,5-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2563002.png)


![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2563009.png)
